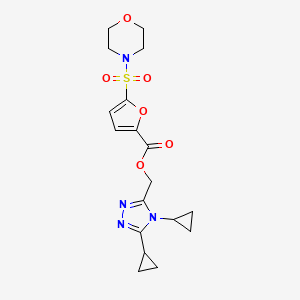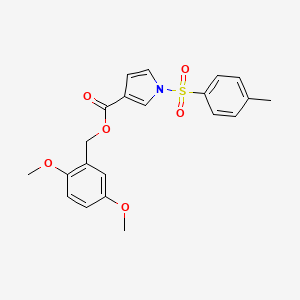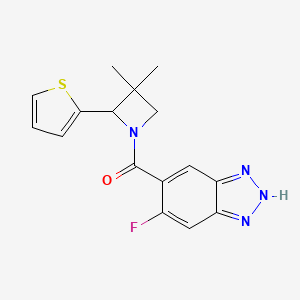![molecular formula C12H18N4OS B7425050 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine](/img/structure/B7425050.png)
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by the presence of a 3-methylbutoxy group and an ethylsulfanyl group attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a purine derivative with 2-(3-methylbutoxy)ethylsulfanyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl purine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
科学的研究の応用
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-thioguanine: Another purine derivative with a thiol group.
6-mercaptopurine: A purine analog used in chemotherapy.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Uniqueness
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine is unique due to the presence of the 3-methylbutoxy group, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other purine derivatives and may confer specific advantages in certain applications.
特性
IUPAC Name |
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-9(2)3-4-17-5-6-18-12-10-11(14-7-13-10)15-8-16-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKHQTVAQEIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCSC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanylmethyl]benzoate](/img/structure/B7424977.png)
![N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7424990.png)
![Ethyl 2-[[2-(5-fluoro-2-methylphenyl)-2-oxoacetyl]amino]-3-hydroxypropanoate](/img/structure/B7424996.png)
![ethyl N-[4-[[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate](/img/structure/B7425001.png)


![methyl N-[4-[[2-[(1-ethylpyrrolidin-2-yl)methylamino]-2-oxoacetyl]amino]phenyl]carbamate](/img/structure/B7425021.png)

![ethyl N-[4-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7425038.png)
![Ethyl 6-[3-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoylamino]azetidin-1-yl]pyridine-3-carboxylate](/img/structure/B7425042.png)
![ethyl N-[4-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepane-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7425057.png)
![N-[[1-[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]piperidin-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B7425063.png)
![N-[4-[[cyclopropyl-[2-(4-fluorophenyl)ethyl]carbamoyl]amino]phenyl]cyclopropanecarboxamide](/img/structure/B7425087.png)
